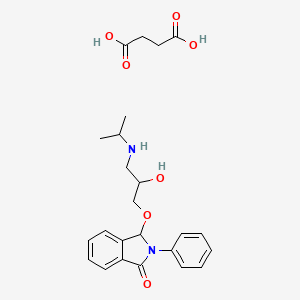

Einecs 274-314-3

Description

Structure

3D Structure of Parent

Properties

CAS No. |

70096-14-9 |

|---|---|

Molecular Formula |

C24H30N2O7 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C20H24N2O3.C4H6O4/c1-14(2)21-12-16(23)13-25-20-18-11-7-6-10-17(18)19(24)22(20)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-11,14,16,20-21,23H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

YTFSIJBIBVOXOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O.C(CC(=O)O)C(=O)O |

Related CAS |

70096-13-8 (Parent) |

Origin of Product |

United States |

Calcium Dodecylbenzenesulfonate: Fundamental Academic Research Perspectives

Current Paradigms in Calcium Dodecylbenzenesulfonate Research

Current research paradigms for Calcium Dodecylbenzenesulfonate are largely centered on its established roles in industrial and agricultural formulations. As an anionic surfactant, its primary functions include detergency, emulsification, and wetting. sancolo.comsancolo.com

Emulsification and Dispersion: A significant area of research focuses on its role as an emulsifier, particularly in agricultural pesticide formulations. atamanchemicals.comxdychem.cn It is effective in creating stable emulsions of immiscible liquids like oil and water, which is crucial for the uniform distribution of active ingredients in herbicides and pesticides. sancolo.comlankem.com Studies investigate its ability to be compounded with various non-ionic surfactants to create mixed agricultural emulsifiers tailored for specific organic phosphorus and organochlorine products. atamanchemicals.comxdychem.cn

Detergency and Lubrication: In the field of lubrication technology, Calcium Dodecylbenzenesulfonate is a key component of overbased detergents for engine oils. researchgate.net Research explores its synthesis into overbased calcium sulfonate, which involves creating nanoparticles of calcium carbonate stabilized by the surfactant. researchgate.netresearchgate.net These particles neutralize acidic byproducts of combustion and keep engines clean. researchgate.net Studies have focused on optimizing the preparation of these detergents to control particle size and improve performance. researchgate.net

Surfactant Behavior: Fundamental research investigates the compound's behavior at interfaces and its ability to form micelles. mdpi.com The interaction of Calcium Dodecylbenzenesulfonate with other ions, such as Ca2+, and its effect on critical micelle concentration (CMC) and precipitation are key areas of study. mdpi.com This research is vital for understanding its performance in hard water, where the calcium ion can improve detergent performance by mitigating the effects of mineral deposits. sancolo.com

Table 1: Established Research Applications and Focus Areas

| Research Area | Primary Function | Focus of Academic Study | Key Findings |

|---|---|---|---|

| Agrochemicals | Emulsifier, Wetting Agent | Formulation of stable pesticide and herbicide emulsions. atamanchemicals.com | Effective at dispersing active ingredients; performance can be tailored by mixing with non-ionic surfactants. sancolo.comxdychem.cn |

| Lubricant Additives | Detergent, Dispersant | Synthesis and optimization of overbased calcium sulfonate for engine oils. researchgate.net | Forms stable nanoparticles that neutralize acids and prevent deposit formation. researchgate.netresearchgate.net |

| Industrial & Household Cleaners | Detergent, Foaming Agent | Efficacy on various types of soiling and performance in hard water. sancolo.comsancolo.com | Strong cleaning action on particulate and oily soils; calcium ion can act as a water softener. sancolo.comsancolo.com |

Emerging Research Trajectories for Calcium Dodecylbenzenesulfonate

Emerging research is expanding the applications of Calcium Dodecylbenzenesulfonate beyond its traditional uses, driven by technological advancements and a growing focus on sustainability. marketresearchintellect.comgithub.com

Advanced Materials and Nanotechnology: There is growing interest in using Calcium Dodecylbenzenesulfonate in the controlled synthesis of nanomaterials. researchgate.net For instance, research has demonstrated its use as a template or controller for creating specific crystalline forms of calcium carbonate, such as aragonite whiskers, through microdispersion processes. researchgate.net Its surfactant properties are being leveraged in interfacial polymerization to create high-performance membranes for applications like forward osmosis, potentially for water treatment and desalination. researchgate.net

Enhanced Oil Recovery (EOR): The surfactant properties of alkylbenzene sulfonates are being explored for their potential in EOR. The ability to lower interfacial tension between oil and water is critical for mobilizing trapped oil in reservoirs. Understanding the interfacial behavior of these surfactants is crucial for developing more efficient recovery methods. science.gov

Sustainable Formulations: With an increasing emphasis on environmentally friendly products, research is focusing on the biodegradability and environmental impact of surfactants. ontosight.aisancolo.com While linear alkylbenzene sulfonates are generally considered biodegradable, research continues to seek more sustainable formulations and production methods. ontosight.aisancolo.com This includes developing innovative synthesis processes that are more efficient and generate less waste. researchgate.netpatsnap.com Market trends indicate a shift towards multifunctional and customized products, driving innovation in specialty chemical applications. marketresearchintellect.comgithub.com

Methodological Frameworks in Calcium Dodecylbenzenesulfonate Studies

A variety of analytical and characterization techniques are employed to study Calcium Dodecylbenzenesulfonate and its formulations. The choice of method depends on the specific properties being investigated.

Chromatographic and Titration Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative and qualitative analysis of Calcium Dodecylbenzenesulfonate and for determining impurities. nih.govcir-safety.org Gas-liquid chromatography and thin-layer chromatography (TLC) are also used. nih.gov Two-phase titration is another common technique for determining the total concentration of anionic surfactants. cir-safety.org

Spectroscopic Techniques: Spectroscopic methods are essential for structural elucidation and chemical analysis. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) have been used to analyze the detailed chemical composition of overbased calcium sulfonate micelles, revealing the presence and location of species like calcium carbonate and calcium hydroxide (B78521) within the nanoparticle core. researchgate.net

Surface and Particle Analysis: Tensiometry, specifically the Wilhelmy plate method, is used to measure surface tension and determine the critical micelle concentration (CMC) of surfactant solutions. mdpi.com For analyzing nanoparticles and micelles, as in lubricant detergents, techniques like Transmission Electron Microscopy (TEM), Energy-Filtering TEM (EFTEM), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide information on particle size, morphology, and surface chemistry. researchgate.net Dynamic Light Scattering (DLS) is also employed to measure micelle and particle sizes in solution. mdpi.com

Table 2: Common Methodologies in Calcium Dodecylbenzenesulfonate Research

| Methodology | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity assessment. nih.govcir-safety.org | Concentration of the active ingredient, detection of isomers and impurities. nih.govcir-safety.org |

| Tensiometry | Measurement of surface activity. mdpi.com | Surface tension, critical micelle concentration (CMC). mdpi.com |

| Electron Microscopy (TEM, EFTEM) | Imaging of nanostructures. researchgate.net | Particle size, morphology, and elemental distribution in micelles. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical analysis. researchgate.net | Elemental composition and chemical states of atoms on the surface of particles. researchgate.net |

| Dynamic Light Scattering (DLS) | Particle size analysis in solution. mdpi.com | Hydrodynamic diameter of micelles or suspended particles. mdpi.com |

Synthetic Methodologies and Process Optimization for Calcium Dodecylbenzenesulfonate

Novel Preparation Techniques for Calcium Dodecylbenzenesulfonate

A novel technique for the controllable preparation of calcium benzenesulfonate detergents utilizes a microdispersion process. researchgate.net This method employs microreactors to enhance mixing performance and mass transfer, leading to a more efficient synthesis. researchgate.net The use of microreactors facilitates a homogeneous concentration distribution, which is crucial for controlling the formation of the product. researchgate.netresearchgate.net This enhanced control allows for an efficient synthesis with high utilization of reactants and a high product yield. researchgate.net In this process, calcium carbonate nanoparticles with average sizes ranging from 8 to 20 nm are used as detergent cores. researchgate.net

Departing from the conventional water-in-oil systems, a novel approach conducts the neutralization and carbonation reactions in an oil-in-water system. researchgate.net In this method, a substance like n-butanol is used as the oil phase for the in-situ formation of the hydrophobic cores of the detergents. researchgate.net This technique has been shown to be effective in producing calcium benzenesulfonate detergents with total base numbers (TBNs) ranging from 300 to 420 mg of KOH/g. researchgate.net The investigation into the synthesis mechanism in different bulk phases has demonstrated the viability and advantages of the oil-in-water system for this process. researchgate.net

Controllable Synthesis Parameters and Their Mechanistic Influences

The synthesis of calcium dodecylbenzenesulfonate is a multi-step process that is significantly influenced by various reaction parameters. Precise control over these parameters is essential for optimizing the reaction, improving yield, and ensuring the desired quality of the final product.

Temperature is a critical parameter throughout the synthesis of calcium dodecylbenzenesulfonate, influencing reaction rates and product formation. The alkylation step, where dodecene is condensed with benzene (B151609), is often carried out at an elevated temperature, for instance, between 60°C and 70°C. sancolo.com The subsequent sulfonation reaction is typically conducted at a lower temperature range of 25-30°C. sancolo.com The final neutralization step is also temperature-sensitive, with different processes specifying optimal ranges. For example, one method describes the neutralization reaction occurring at 30 to 40°C google.com, while another specifies a range of 50-60°C. google.com Yet another process carries out the neutralization at 40-50°C before heating the solution to 60-100°C. patsnap.com One method emphasizes keeping the temperature below 60°C during the neutralization reaction. google.com

Table 1: Temperature Parameters in Calcium Dodecylbenzenesulfonate Synthesis

| Synthesis Step | Temperature Range (°C) | Source |

|---|---|---|

| Condensation/Alkylation | 60 - 70 | sancolo.com |

| Sulfonation | 25 - 30 | sancolo.com |

| Neutralization | 30 - 40 | google.com |

| Neutralization | 40 - 50 | patsnap.com |

| Neutralization | 50 - 60 | google.com |

| Neutralization | < 60 | google.com |

The pH of the reaction mixture during the neutralization of dodecylbenzenesulfonic acid is a crucial factor that determines the completion of the reaction and the final product's properties. The neutralization is typically carried out by adding a calcium base, such as calcium hydroxide (B78521) or calcium carbonate, until a specific pH is reached. google.comgoogle.com Most described methods aim for a neutral to slightly alkaline pH in the final mixture. Multiple sources indicate that the reaction is controlled to achieve a pH value between 7 and 8. sancolo.comgoogle.comgoogle.compatsnap.com One process specifies a slightly broader range, with a final pH of 5.0 to 7.0 indicating the completion of the reaction. google.com

Table 2: pH Regulation in the Neutralization Step

| Target pH Range | Calcium Source | Source |

|---|---|---|

| 7 - 8 | Lime water | sancolo.com |

| 7 - 8 | Calcium hydroxide | google.com |

| 7 - 8 | Stone powder (calcium carbonate/oxide) | google.com |

| 7.0 - 8.0 | Calcium hydroxide, oxide, or carbonate | patsnap.com |

The choice of solvent plays a significant role in the synthesis of calcium dodecylbenzenesulfonate, affecting reactant solubility, reaction rate, and the ease of product purification. Various solvents are employed, often acting as promoters or to control viscosity. Methanol is frequently used as a solvent or a promoter in the neutralization step. google.comgoogle.comresearchgate.net An improved preparation method highlights that adding 3 to 5 times the amount of solvent to the reaction sediment can overcome issues of high viscosity and difficulty in filtration, thereby improving the product yield. google.comblog4evers.com Other solvent systems include the use of an ethanol solution of lime water for neutralization sancolo.com and a medium composed of water and a water-carrying agent. patsnap.com In some preparations, an oil-phase solvent such as dichloropropane is used. google.com The solvent not only facilitates the reaction but also aids in the subsequent separation and purification steps, such as filtration and concentration. google.comgoogle.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Calcium Dodecylbenzenesulfonate |

| Dodecylbenzene (B1670861) |

| Dodecylbenzenesulfonic acid |

| Calcium hydroxide |

| Calcium carbonate |

| n-Butanol |

| Methanol |

| Ethanol |

Stoichiometric Control for Impurity Minimization in Calcium Dodecylbenzenesulfonate Synthesis

Stoichiometric control is a critical parameter in the synthesis of calcium dodecylbenzenesulfonate to minimize the formation of impurities and maximize the yield of the desired product. The primary reaction involves the neutralization of dodecylbenzenesulfonic acid with a calcium source, typically calcium hydroxide or calcium carbonate. nih.govgoogle.com Precise control over the molar ratio of these reactants is essential to prevent an excess of either, which can lead to process inefficiencies and product contamination.

The sulfonation of dodecylbenzene, the precursor to dodecylbenzenesulfonic acid, also requires stringent stoichiometric control. The reaction typically uses sulfur trioxide (SO₃) as the sulfonating agent. An excess of SO₃ can lead to the formation of undesirable by-products, including sulfones and sulfuric acid, which can complicate the purification process and affect the final product's quality. cosoonchem.com Conversely, an insufficient amount of SO₃ will result in incomplete conversion, leaving unreacted dodecylbenzene as a significant impurity. Research has shown that a slight excess of the sulfonating agent is often employed to ensure complete conversion of the linear alkylbenzene. For instance, a molar ratio of SO₃ to linear alkylbenzene of greater than 1.04:1.00, combined with a subsequent aging step, has been found to produce a sulfonic acid that is essentially free of unreacted starting material. guidechem.com In practice, molar ratios of sulfur trioxide to alkylbenzene are often controlled around 1.03:1.05 to 1.1:1 to optimize the reaction. cosoonchem.comacademax.com

During the neutralization step, the pH of the reaction mixture is carefully monitored and controlled. A target pH range of 7-8 is typically maintained to ensure the complete conversion of the sulfonic acid to its calcium salt without introducing excess alkalinity. google.comguidechem.comgoogle.com An excess of calcium hydroxide can lead to the presence of inorganic impurities in the final product, which may require additional purification steps.

Table 1: Effect of Reactant Molar Ratio on Dodecylbenzene Sulfonic Acid (DBSA) Synthesis

| Molar Ratio (SO₃:Dodecylbenzene) | DBSA Yield (%) | Notes |

| 1.03:1 | - | A commonly used industrial ratio to ensure high conversion. |

| 1.05:1 | - | This ratio is also used to push the reaction to completion. |

| 1.1:1 | 93.7% | Achieved in a combined microreactor and tank reactor system. |

| 1.2:1 | >99% | High purity achieved in a continuous stirred-tank microreactor for hexadecylbenzene sulfonation. |

Optimization of Alkyl Chain Isomerization for Specific Structural Outcomes

The properties of calcium dodecylbenzenesulfonate are significantly influenced by the structure of the dodecyl alkyl chain, which can be either linear or branched. The optimization of alkyl chain isomerization during the synthesis of the dodecylbenzene precursor is therefore crucial for tailoring the final product to specific applications.

Historically, branched alkylbenzene sulfonates (BAS) were the first to be introduced in the 1930s. americanelements.com These were produced through the Friedel-Crafts alkylation of benzene with propylene tetramer, resulting in a highly branched alkyl chain. americanelements.com Branched-chain dodecylbenzene sulfonates were favored for their superior solubility. researchgate.net However, their complex structure makes them resistant to biodegradation, leading to environmental concerns such as foaming in waterways. americanelements.comresearchgate.net While their use has been largely phased out in many regions in favor of linear alternatives, they are still utilized in some areas due to their low production cost. researchgate.net The synthesis of branched-chain dodecylbenzene for sulfonation can be achieved using catalysts that promote carbocation rearrangement, leading to a variety of isomers.

Linear alkylbenzene sulfonates (LAS) were developed to address the environmental persistence of their branched counterparts and are readily biodegradable. americanelements.com The term "linear" refers to the starting n-paraffins or olefins, though the final product contains various isomers of phenyldodecane due to the attachment of the phenyl group at different secondary carbon atoms along the alkyl chain. academax.com The optimization of the synthesis of linear alkylbenzene (LAB) aims to control the distribution of these isomers, as it affects properties like detergency and Krafft point.

The synthesis of LAB is typically achieved through the Friedel-Crafts alkylation of benzene with long-chain mono-olefins (e.g., dodecene) in the presence of an acid catalyst. academax.com The choice of catalyst and reaction conditions plays a pivotal role in the final isomer distribution. For instance, solid acid catalysts such as certain zeolites can offer high selectivity for the formation of specific isomers. etsu.edu The reaction of benzene with 1-dodecene using an aluminum-based catalyst has been shown to have high activity and selectivity for 2-dodecylbenzene. google.com Trifluoromethane sulfonic acid has also been demonstrated as an effective catalyst, achieving 100% conversion of 1-decene with a high selectivity for 2-linear alkylbenzene under optimized conditions of 80°C and a reaction time of 20 minutes. crimsonpublishers.com The properties of the resulting LAS, and subsequently the calcium salt, are influenced by the position of the phenyl group on the alkyl chain. academax.com

Table 2: Comparison of Alkyl Chain Isomer Properties

| Property | Branched Alkylbenzene Sulfonates (BAS) | Linear Alkylbenzene Sulfonates (LAS) |

| Biodegradability | Poor | Good |

| Solubility | Generally higher | Varies with isomer distribution |

| Detergency | Good | Good, can be superior under certain conditions |

| Historical Use | Introduced in the 1930s | Replaced BAS in the 1960s |

Advanced Reactor Design and Mass Transfer Enhancement

The sulfonation of dodecylbenzene is a rapid and highly exothermic reaction, which presents challenges for process control in conventional batch reactors. dicp.ac.cn Advanced reactor designs, particularly microreactors, offer significant advantages in managing these challenges and enhancing mass transfer.

Microreactors, with their high surface-to-volume ratios, provide excellent heat and mass transfer capabilities, making them well-suited for fast and exothermic reactions like sulfonation. dicp.ac.cnlpp-group.com The use of microreactors can lead to improved reaction control, higher yields, and a reduction in the formation of by-products. lpp-group.com

In the context of dodecylbenzene sulfonation, studies have shown that microreactors can significantly intensify the process. Research on the sulfonation of dodecylbenzene with liquid SO₃ in a microreactor demonstrated that a yield of 93.7% could be achieved with a molar ratio of SO₃ to dodecylbenzene of 1.1:1. academax.com A continuous process in a microreactor for the sulfonation of dodecylbenzene has been optimized to produce dodecylbenzene sulfonic acid with a purity of up to 97 wt.%, with free oil and sulfuric acid content below 1.0 wt.%. researchgate.net This was achieved with a residence time as low as 2.5 seconds, followed by an aging step of less than one hour. researchgate.net Another study on the continuous sulfonation of hexadecylbenzene in a stirred-tank microreactor achieved a product purity exceeding 99 wt% with a residence time of only 10 seconds, eliminating the need for a subsequent aging step. doaj.orgresearchgate.net

While much of the research focuses on the sulfonation step to produce the sulfonic acid, the principles of microreactor technology can be extended to the entire synthesis of calcium dodecylbenzenesulfonate. A study on the preparation of calcium benzene sulfonate detergents utilized microreactors to enhance mixing and mass transfer during the neutralization and carbonation steps, using calcium hydroxide and dodecylbenzene sulfonic acid as reactants. researchgate.net This approach led to an efficient synthesis with a high product yield. researchgate.net

Table 3: Performance of Dodecylbenzene Sulfonation in Microreactors

| Parameter | Value | Reference |

| Residence Time | 2.5 - 10 seconds | researchgate.netdoaj.org |

| Product Purity (Sulfonic Acid) | 97% - >99% | researchgate.netdoaj.org |

| Molar Ratio (SO₃:Alkylbenzene) | 1.1:1 - 1.2:1 | academax.comresearchgate.net |

| Key Advantage | Elimination or significant reduction of aging time | doaj.org |

Post-Synthesis Treatment and Purification Methodologies

Following the neutralization reaction, the crude calcium dodecylbenzenesulfonate solution contains various impurities, including unreacted starting materials, by-products from the sulfonation reaction, and inorganic salts. A series of post-synthesis treatment and purification steps are therefore necessary to obtain a product of the desired purity.

A common initial step involves sedimentation, where the reaction mixture is allowed to stand for a period, typically 10-15 hours, allowing solid impurities to settle. google.com The upper layer, containing the product, can then be separated. google.com To address the high viscosity of the reaction mixture, which can impede filtration, a solvent such as methanol may be added to dilute the solution. google.com

Filtration is a key step to remove solid impurities. This can be achieved using a plate-and-frame filter or through vacuum suction filtration. google.comgoogle.com The filtrate, containing the dissolved calcium dodecylbenzenesulfonate, is then concentrated to remove the solvent and any water present. google.comgoogle.com This is often done through distillation or evaporation. patsnap.com

For obtaining a solid product, the concentrated solution can be subjected to crystallization, followed by filtration and drying. guidechem.com The choice of solvent and crystallization conditions can influence the crystal form and purity of the final product. The presence of sodium dodecyl benzene sulfonate has been shown to influence the crystallization behavior and morphology of calcium carbonate, indicating the strong interactions between the sulfonate and calcium ions that are relevant during purification. jlu.edu.cn

Analytical methods such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are used to assess the purity of the final product and quantify any remaining impurities. nih.govanalytice.com

Sedimentation Processes in Calcium Dodecylbenzenesulfonate Production

Sedimentation is a critical step in the purification of calcium dodecylbenzenesulfonate, aimed at separating the product from solid impurities and unreacted materials. Following the neutralization reaction of dodecylbenzene sulfonic acid with a calcium source, such as calcium hydroxide or calcium carbonate, the resulting mixture is a slurry containing the dissolved product, solvent, and solid byproducts. google.com

This reaction liquid is transferred to a sedimentation kettle, often equipped with a stirring function, where it is allowed to stand for a period of 10 to 15 hours. google.com During this time, the denser solid particles settle at the bottom, forming a sediment layer, while the clearer upper layer contains the dissolved calcium dodecylbenzenesulfonate. google.com This separation allows for the subsequent removal of the product-rich liquid phase for further processing. google.com

| Parameter | Value/Description | Reference |

| Process Step | Sedimentation | google.com |

| Equipment | Sedimentation kettle with stirring function | google.com |

| Standing Time | 10-15 hours | google.com |

| Upper Layer | Clear liquid containing Calcium Dodecylbenzenesulfonate | google.com |

| Lower Layer | Sediment of solid impurities | google.com |

Solvent Removal and Product Concentration Strategies

The final stage in the production of calcium dodecylbenzenesulfonate involves the removal of the solvent and any remaining water to obtain a concentrated product. After filtration, the clear, product-rich liquid (filtrate or mother liquor) is transferred to a concentration kettle. google.com

The solution is then concentrated by heating to distill off the solvent, which is often an alcohol like methanol, and any trace amounts of water. google.comsancolo.com This process can be carried out under normal or reduced pressure. patsnap.com The removal of these volatile components leaves behind the concentrated calcium dodecylbenzenesulfonate as the final product. sancolo.com In some processes, the filtrate is concentrated to evaporate high-boiling-point substances to isolate the desired product. google.com The efficiency of solvent removal directly impacts the concentration and purity of the final calcium dodecylbenzenesulfonate.

| Strategy | Equipment | Process Description | Outcome | Reference |

| Concentration | Concentration kettle | The upper-layer liquid from sedimentation is heated to remove solvents and traces of water. | Finished product of Calcium Dodecylbenzenesulfonate. | google.com |

| Distillation | Distillation kettle | The clear liquid is heated under normal or reduced pressure to remove water and excess solvent. | Anhydrous Calcium Dodecylbenzenesulfonate. | patsnap.com |

| Evaporation | Not specified | The filtrate is concentrated to evaporate high-boiling-point substances. | Concentrated Calcium Dodecylbenzenesulfonate. | google.com |

Advanced Characterization and Analytical Methodologies for Calcium Dodecylbenzenesulfonate

Spectroscopic Analysis of Calcium Dodecylbenzenesulfonate

Spectroscopic techniques are fundamental in elucidating the structural features of Calcium Dodecylbenzenesulfonate. Methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the compound's identity and detailing its molecular architecture.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is a powerful technique for confirming the presence of key functional groups in the Calcium Dodecylbenzenesulfonate molecule. The infrared spectrum provides a unique fingerprint of the compound, with characteristic absorption bands corresponding to specific vibrational modes of its chemical bonds.

The most prominent features in the FTIR spectrum of Calcium Dodecylbenzenesulfonate are the strong absorption bands associated with the sulfonate group. These include the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the regions of 1220-1180 cm⁻¹ and 1040 cm⁻¹, respectively. The presence of these bands provides definitive evidence of the sulfonate functional group.

Additional bands in the spectrum confirm other structural aspects of the molecule. For instance, C-H stretching vibrations from the dodecyl alkyl chain appear in the region of 2947-2852 cm⁻¹. researchgate.net The aromatic nature of the benzene (B151609) ring is evidenced by C-C in-ring stretching vibrations around 1600-1400 cm⁻¹ and C-H out-of-plane bending ("oop") between 900 and 675 cm⁻¹. libretexts.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |

|---|---|---|---|

| 2947-2852 | C-H Stretching | Alkyl Chain (Dodecyl) | researchgate.net |

| 1600-1400 | C-C In-Ring Stretching | Aromatic Ring (Benzene) | libretexts.org |

| ~1220 | Asymmetric S=O Stretching | Sulfonate (SO₃⁻) | |

| ~1180 | S=O Stretching | Sulfonate (SO₃⁻) | |

| ~1040 | Symmetric S=O Stretching | Sulfonate (SO₃⁻) | |

| 900-675 | C-H Out-of-Plane Bending | Aromatic Ring (Benzene) | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyl Chain and Aromatic Proton Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of Calcium Dodecylbenzenesulfonate. ¹H NMR and ¹³C NMR are used to identify and distinguish between the various protons and carbons in the molecule.

In the ¹H NMR spectrum, the protons of the long dodecyl alkyl chain typically appear as a complex set of multiplets in the upfield region, around δ 0.8–1.5 ppm. The protons directly attached to the benzene ring, known as aryl protons, resonate further downfield in the aromatic region, typically between δ 7.2 and 7.8 ppm. libretexts.org The integration of these signals can confirm the ratio of alkyl to aromatic protons, which is a key parameter for verifying the structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Aromatic carbons absorb in the range of 120-150 ppm. libretexts.org The number of distinct signals in this region can help in determining the substitution pattern of the benzene ring, particularly for distinguishing between ortho, meta, and para isomers in disubstituted benzenes. libretexts.org

While less common due to its low natural abundance and sensitivity, ⁴³Ca NMR can be employed in specialized studies. atamanchemicals.com This technique is primarily used in relaxation studies to investigate the binding of calcium ions to molecules like proteins and DNA. atamanchemicals.com

| Chemical Shift (δ, ppm) | Proton Type | Structural Moiety | Reference |

|---|---|---|---|

| 0.8 - 1.5 | Alkyl Protons | Dodecyl Chain | |

| 7.2 - 7.8 | Aromatic Protons | Benzene Ring |

Mass Spectrometry Techniques in Calcium Dodecylbenzenesulfonate Research

Mass spectrometry (MS) is an indispensable tool for the analysis of Calcium Dodecylbenzenesulfonate, offering high sensitivity and specificity for determining molecular weight, identifying isomers, and analyzing chemical composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection and Degradation Product Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large and thermally labile molecules like Calcium Dodecylbenzenesulfonate. It allows for the gentle transfer of ions from solution to the gas phase, typically resulting in the observation of the molecular ion with minimal fragmentation. massbank.eu

For Calcium Dodecylbenzenesulfonate, ESI-MS can detect the molecular ion, for instance at a mass-to-charge ratio (m/z) of 691.06, corresponding to the formula C₃₆H₅₈CaO₆S₂. This provides a direct confirmation of the compound's molecular weight.

Furthermore, ESI-MS coupled with tandem mass spectrometry (MS/MS) is a powerful method for structural elucidation and the analysis of degradation products. By inducing fragmentation of the parent ion, characteristic fragment ions can be generated, providing insights into the molecule's structure. For example, in the analysis of dodecylbenzenesulfonic acid, a key precursor, a prominent fragment ion is often observed, which can be used to identify degradation pathways. massbank.euresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. uwo.ca This precision allows for the determination of the elemental composition of an ion and is crucial for distinguishing between isomers of Calcium Dodecylbenzenesulfonate. thegoodscentscompany.com

Commercial Calcium Dodecylbenzenesulfonate is often a complex mixture of isomers, which can differ in the branching of the alkyl chain or the substitution pattern on the aromatic ring. While these isomers have the same nominal mass, their exact masses differ slightly due to the different arrangement of atoms. HRMS can resolve these small mass differences, enabling the identification and quantification of individual isomers within a mixture. nih.gov This capability is particularly important as the isomeric composition can significantly influence the surfactant's properties and environmental fate. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Chemical Composition Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost layers of a material. jordilabs.com In the context of Calcium Dodecylbenzenesulfonate, ToF-SIMS can be used to analyze its presence and distribution on surfaces.

The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. jordilabs.com These secondary ions are then analyzed based on their time-of-flight to a detector, which is proportional to their mass-to-charge ratio.

ToF-SIMS analysis of sulfonate-containing surfactants can reveal characteristic fragment ions. For example, in the analysis of overbased calcium alkyl benzene sulfonate micelles, ToF-SIMS has been used to identify the presence of CHSO₃⁻ ions, which are characteristic of the surfactant molecules. researchgate.net The technique can also provide information on the distribution of different chemical species, such as the calcium and sulfonate components, within a sample. researchgate.net

| Technique | Primary Application | Key Findings/Capabilities | Reference |

|---|---|---|---|

| ESI-MS | Molecular ion detection, degradation product analysis | Detects molecular ion (e.g., m/z 691.06 for C₃₆H₅₈CaO₆S₂). Identifies fragmentation patterns for structural elucidation. | massbank.eu |

| HRMS | Isomer differentiation | Distinguishes between branched and linear alkyl chain isomers and different substitution patterns on the aromatic ring based on exact mass. | nih.gov |

| ToF-SIMS | Surface chemical composition analysis | Identifies characteristic ions of the surfactant on surfaces (e.g., CHSO₃⁻). Maps the distribution of elemental and molecular species. | researchgate.net |

Compound Names

| Compound Name |

|---|

| Calcium Dodecylbenzenesulfonate |

| Dodecylbenzenesulfonic acid |

| Benzene |

| Calcium |

| 4-(5-Dodecyl) benzenesulfonate |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical Information at Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is invaluable for analyzing the surface of materials containing Calcium Dodecylbenzenesulfonate, such as precipitates on fabrics or the outer layer of micelles.

In detergency studies, XPS has been employed to investigate the effects of water hardness on cleaning performance. Research showed that precipitates formed by the reaction of linear alkylbenzene sulfonate (LAS) with calcium ions in hard water adhere to fiber surfaces. XPS analysis confirmed the presence of Calcium Dodecylbenzenesulfonate precipitates on cotton fabric surfaces even after washing, demonstrating the technique's ability to identify and quantify surfactant residues. nih.gov

For more complex systems like overbased calcium alkyl benzene sulfonate (OCABS) micelles used in lubricants, XPS provides detailed chemical composition. researchgate.net By analyzing the high-resolution spectra of specific elements, different calcium species can be identified. For instance, the Ca 2p spectrum of OCABS micelles can be deconvoluted into three distinct components, corresponding to calcium sulfonate, calcium carbonate (often the core of the micelle), and residual calcium hydroxide (B78521). researchgate.net This level of detail is crucial for understanding the structure and composition of these nanoparticles. researchgate.net The technique's sensitivity allows for the differentiation of these compounds based on slight shifts in the binding energies of the core electrons, which are influenced by the local chemical environment. researchgate.netnih.gov

Table 1: Deconvolution of Ca 2p XPS Spectrum for Overbased Calcium Alkyl Benzene Sulfonate (OCABS) Micelles This table is based on findings from studies on overbased calcium sulfonate detergents. researchgate.net

| Component | Chemical Species | Description |

| Spectrum 1 | Calcium Sulfonate | Represents the surfactant shell of the micelle. |

| Spectrum 2 | Calcium Carbonate | Corresponds to the amorphous calcium carbonate core. |

| Spectrum 3 | Calcium Hydroxide | Indicates the presence of residual reactant within the nanoparticle. |

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Chemical State Determination

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique that provides information on the oxidation state and coordination chemistry (local geometry) of the absorbing atom. uu.nl It is particularly useful for characterizing the local environment of calcium atoms in both crystalline and amorphous materials, making it ideal for studying Calcium Dodecylbenzenesulfonate and related systems. uu.nlnih.gov

XANES has been successfully applied to study the synthesis of sulfonate-stabilized calcium carbonate particles, which are analogous to the structures found in overbased detergents. nih.gov Operando XANES studies, where spectra are collected during the reaction process, can monitor changes in the local calcium environment in real-time. nih.gov The Ca K-edge XANES spectra exhibit features that are highly sensitive to the structure of calcium-containing materials. nih.gov For example, electronic transitions such as 1s → 3d and 1s → 4p, and the scattering of photoelectrons off neighboring oxygen atoms, produce a unique spectral fingerprint for each calcium species (e.g., calcium hydroxide vs. calcium carbonate). nih.gov

In the analysis of pre-formed overbased calcium alkyl benzene sulfonate (OCABS) micelles, XANES spectra can definitively identify the chemical nature of the calcium in the core. researchgate.net By comparing the XANES spectrum of the OCABS sample to that of a pure calcite powder standard, researchers can confirm the presence of amorphous calcium carbonate within the micelles. researchgate.net The unique fine structure of the L3,2 edges in calcium's soft X-ray absorption spectrum is also distinct for each compound, allowing for differentiation based on local structure. researchgate.net

Table 2: Diagnostic Features in Ca K-edge XANES Spectra for Calcium Compounds This table is based on findings from XAS studies of calcium-containing materials. nih.gov

| Spectral Feature (Approx. Energy) | Electronic Transition / Interaction | Information Provided |

| ~4040 eV (Pre-edge) | 1s → 3d | Sensitive to the local symmetry and coordination of the Ca atom. |

| ~4050 eV | Photoelectron scattering off first shell oxygen neighbors | Correlates with the immediate coordination environment of calcium. |

| ~4058 eV (Post-edge) | Multiple scattering between Ca 4p and neighboring Ca atoms | Influenced by longer-range order and Ca-Ca interactions. |

Microscopic and Scattering Techniques for Morphological and Structural Elucidation

Scanning Electron Microscopy (SEM) for Aggregation and Morphological Changes

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and aggregation state of materials at the micro- and nanoscale. oup.comacs.org In the context of Calcium Dodecylbenzenesulfonate, SEM is used to observe the form and structure of precipitates, the morphology of modified particles, and changes in aggregation.

Studies on the interaction between sodium dodecylbenzene (B1670861) sulfonate (SDBS) and calcium carbonate (CaCO3) have used SEM to show how the surfactant alters crystal morphology. ataman-chemicals.com In the absence of the surfactant, CaCO3 precipitates as regular rhombic crystals, but in its presence, spherical particles are formed, indicating that the surfactant modifies the crystal growth mode. ataman-chemicals.com SEM has also been critical in detergency research, providing direct visual evidence of Calcium Dodecylbenzenesulfonate (Ca(LAS)2) precipitates clinging to fabric fibers, which helps to explain the reduced cleaning performance in hard water. nih.gov Furthermore, SEM analysis can reveal the state of dispersion and interfacial adhesion in composites containing dodecylbenzene sulfonate-modified fillers. researchgate.net

Transmission Electron Microscopy (TEM) for Particle Size and Morphology

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed characterization of nanoparticle size, shape, and internal structure. For overbased detergents, TEM is essential for measuring the size of the core nanoparticles. Studies on overbased calcium alkyl benzene sulfonate (OCABS) have used TEM to reveal the presence of well-defined, nanosized micelles. researchgate.netresearchgate.net

The technique is also broadly used to assess the effect of surfactants on particle formation. For example, TEM has shown that coating magnetite nanoparticles with sodium dodecylbenzene sulfonate (SDBS) results in a smaller particle size compared to uncoated nanoparticles, demonstrating the surfactant's role as a stabilizing agent. science.gov In studies of reaction mechanisms, TEM, in conjunction with SEM, can track morphological changes and aggregation throughout a process involving surfactants. researchgate.net Advanced techniques like cryogenic TEM (cryo-EM) can be applied to visualize the delicate structures of surfactant assemblies like vesicles and micelles in a near-native, hydrated state. acs.org

Energy Filtered Transmission Electron Microscopy (EFTEM) for Detailed Chemical Mapping

Energy Filtered Transmission Electron Microscopy (EFTEM) is an advanced TEM technique that combines high-resolution imaging with elemental analysis. usu.edu By filtering electrons based on their energy loss, EFTEM can generate element-specific maps, revealing the spatial distribution of different elements within a nanoparticle. usu.edu

This methodology has been applied with great success to elucidate the detailed structure of overbased calcium alkyl benzene sulfonate (OCABS) micelles. researchgate.netresearchgate.net EFTEM analysis can create separate images showing the distribution of calcium and carbon. For OCABS micelles, calcium maps clearly delineate the calcium-rich core of the nanoparticle. researchgate.net An image generated using the calcium M2,3 edge, for example, highlights the location of the calcium carbonate and calcium hydroxide within the micelle structure, while carbon mapping can help visualize the surrounding sulfonate surfactant layer. researchgate.net This powerful chemical mapping capability confirms the core-shell structure of these detergent nanoparticles, which is difficult to ascertain using conventional microscopy alone. researchgate.netusu.edu

Neutron Reflectometry for Adsorption at Interfaces

Neutron Reflectometry (NR) is a technique used to probe the structure of thin films and surfaces, making it exceptionally well-suited for studying the adsorption of surfactants at interfaces, such as the air-water or solid-water interface. ox.ac.uk The technique measures the reflectivity of a neutron beam from a flat surface to determine properties like the thickness, density, and composition of adsorbed layers.

NR has been instrumental in studying the impact of calcium ions on the adsorption of sodium dodecylbenzenesulfonate (LAS) at the air-water interface. researchgate.netacs.org These studies are directly relevant to the behavior of Calcium Dodecylbenzenesulfonate. Research has shown that the addition of Ca2+ ions to a solution of LAS leads to an increased amount of surfactant adsorbed at the interface. acs.orgresearchgate.netnih.gov This is due to the strong binding between the divalent calcium ions and the anionic sulfonate headgroups, which reduces electrostatic repulsion between the headgroups and allows for denser packing at the surface. acs.org NR can provide quantitative data on the adsorbed amount (surface excess) and the thickness of the adsorbed surfactant layer, offering fundamental insights into the interfacial properties that govern emulsification, foaming, and detergency. ox.ac.ukresearchgate.net

Small-Angle Neutron Scattering (SANS) for Self-Assembly in Solution

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the nanoscale structure of materials, making it ideal for studying the self-assembly of surfactants like calcium dodecylbenzenesulfonate in solution. mdpi.comkemdikbud.go.id SANS provides information on the size, shape, and arrangement of micelles, which are aggregates formed by surfactant molecules above a certain concentration known as the critical micelle concentration (CMC). kemdikbud.go.id

In a typical SANS experiment, a beam of neutrons is directed at a sample solution. acs.org The scattering pattern of the neutrons provides data on the structure of the particles in the solution. aip.org By analyzing the SANS data, researchers can determine parameters such as the aggregation number (the number of surfactant molecules in a micelle), the micelle's shape (e.g., spherical, ellipsoidal, or cylindrical), and the interactions between micelles. kemdikbud.go.idnsf.gov The use of deuterated solvents, like D₂O, enhances the contrast between the surfactant molecules and the solvent, improving the quality of the SANS data. kemdikbud.go.idacs.org

Studies on similar anionic surfactants, such as sodium dodecylbenzene sulfonate (LAS), have shown that in the absence of electrolytes, they form small, charged, globular micelles. researchgate.net The addition of divalent cations like Ca²⁺ can significantly influence the self-assembly behavior, often promoting the formation of more complex structures like planar aggregates or multilamellar vesicles. researchgate.net This is due to the strong interaction between the calcium ions and the sulfonate headgroups of the surfactant molecules. researchgate.net Time-resolved SANS can also be employed to study the kinetics of micelle formation and evolution. rsc.org

The table below summarizes typical parameters obtained from SANS analysis of surfactant solutions.

| Parameter | Description |

| Aggregation Number (η) | The number of surfactant molecules per micelle. |

| Micelle Shape | Can be spherical, ellipsoidal, cylindrical, or lamellar. |

| Core Radius | The radius of the hydrophobic core of the micelle. |

| Shell Thickness | The thickness of the hydrophilic shell of the micelle. |

| Inter-micellar Interaction | Describes the repulsive or attractive forces between micelles. |

Chromatographic Methods for Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components in complex mixtures, including commercial formulations of calcium dodecylbenzenesulfonate. nih.govunesp.br

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of non-volatile mixtures. rroij.comsolubilityofthings.com It is often used to monitor the progress of chemical reactions or for the initial screening of samples. rroij.com In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. rroij.com The plate is then placed in a developing chamber with a suitable solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. rroij.com For instance, TLC can be used for the identification of calcium salts in various applications. fujifilm.com

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a high-resolution technique suitable for separating and analyzing volatile compounds. For the analysis of less volatile substances like alkylbenzenesulfonates, a derivatization step is typically required to convert them into more volatile forms, such as methyl esters. unlv.eduresearchgate.net An improved microdesulphonation/GLC procedure has been developed for the specific determination of linear alkylbenzene sulfonates (LAS) in environmental samples. scispace.com This method allows for the determination of the mean relative molecular mass of the alkylbenzene used to manufacture the sulfonated products. bsigroup.com

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation and quantification of components in a liquid mixture. cir-safety.org It offers high resolution and sensitivity. Several HPLC methods have been developed for the analysis of linear alkylbenzene sulfonates (LAS). nih.govtubitak.gov.trresearchgate.net These methods often employ reversed-phase columns (e.g., C8 or C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer containing an ion-pairing agent such as sodium perchlorate. tubitak.gov.trresearchgate.netresearchgate.net A UV detector is commonly used for detection. nih.govresearchgate.net HPLC can effectively separate LAS homologues and isomers, which is crucial for detailed characterization. tubitak.gov.tr

The following table presents typical conditions for HPLC analysis of LAS.

| Parameter | Condition | Reference |

| Column | C8 or C18 reversed-phase | researchgate.net |

| Mobile Phase | Acetonitrile/water or Methanol/water with an ion-pairing agent | nih.govtubitak.gov.tr |

| Detector | UV or Fluorescence | nih.govresearchgate.net |

| Flow Rate | Typically 0.2-1.5 mL/min | researchgate.netshimadzu.com |

| Column Temperature | Often maintained around 30-40°C | researchgate.netshimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the quantitative determination of trace levels of surfactants in complex matrices like environmental water samples. shimadzu.comnih.gov

In LC-MS-MS analysis of anionic surfactants like LAS, a triple quadrupole mass spectrometer is often used, operating in multiple-reaction-monitoring (MRM) mode for enhanced selectivity and sensitivity. shimadzu.com The surfactants are typically detected as deprotonated molecules [M-H]⁻ in negative ion mode. shimadzu.com Online solid-phase extraction (SPE) can be coupled with the LC-MS-MS system to automate sample preparation and pre-concentration, further improving the method's efficiency and detection limits. shimadzu.comnih.gov This methodology allows for the simultaneous determination of various surfactant families. shimadzu.comresearchgate.net

The table below outlines typical parameters for LC-MS-MS analysis of LAS.

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Negative | unesp.brlcms.cz |

| Mass Analyzer | Triple Quadrupole | shimadzu.comshimadzu.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

| Mobile Phase | Acetonitrile/water with ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer | shimadzu.comlcms.cz |

| Column | C8 or C18 | shimadzu.comlcms.cz |

Thermal Analysis of Calcium Dodecylbenzenesulfonate

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials. mdpi.comegyankosh.ac.in

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. egyankosh.ac.inxrfscientific.com For calcium dodecylbenzenesulfonate, TGA can reveal information about its decomposition temperature and the nature of its thermal degradation products, which typically include carbon oxides, sulfur oxides, and calcium oxides. aksci.com Studies on similar metal alkylbenzenesulfonates have shown their thermal decomposition behavior. mdpi.comresearchgate.net For example, sodium 4-n-alkylbenzenesulfonates exhibit high thermal stability. mdpi.com The thermal stability of calcium salts of carboxylic acids has been shown to decrease with increasing aliphatic chain length. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transitions, and other phase transitions. mdpi.com For some related compounds, DSC has been used to examine thermotropic liquid-crystalline properties. mdpi.com

The following table summarizes the information obtained from the thermal analysis of metal carboxylates and sulfonates.

| Technique | Information Obtained |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, composition analysis. xrfscientific.com |

| Differential Scanning Calorimetry (DSC) | Melting transitions, phase transitions, liquid-crystalline properties. mdpi.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and composition of materials.

While specific TGA data for Calcium Dodecylbenzenesulfonate is not extensively available in the public domain, analysis of the closely related compound, Sodium Dodecylbenzene Sulfonate (SDBS), offers insights into the expected thermal decomposition behavior. TGA of SDBS shows a slow initial weight loss starting around 200°C, with a more significant and intense weight loss occurring at approximately 400°C, and the process slowing down by 480°C. mdpi.com This decomposition pattern suggests a multi-stage process. After the weight loss, a residue of about 30% remains. mdpi.com

For modified forms of SDBS, the decomposition starts at a higher temperature of 410°C and concludes around 470°C, indicating a faster, single-stage weight loss process with a residue of about 23%. mdpi.com This suggests that modifications to the dodecylbenzenesulfonate structure can influence its thermal stability. Given the structural similarities, Calcium Dodecylbenzenesulfonate is expected to exhibit a comparable multi-stage decomposition profile, though the exact temperatures and residue percentage may differ due to the presence of the divalent calcium ion.

Table 1: TGA Data for Sodium Dodecylbenzene Sulfonate (SDBS) and its Modified Forms

| Sample | Onset of Weight Loss (°C) | End of Weight Loss (°C) | Residue (%) |

| SDBS | 200 | 480 | ~30 |

| SDBS-1 | 410 | 470 | ~23 |

| SDBS-2 | 410 | 470 | ~23 |

| SDBS-3 | 410 | 470 | ~23 |

| SDBS-4 | 410 | 470 | ~23 |

Note: This data is for SDBS and is used as a proxy to infer the potential behavior of Calcium Dodecylbenzenesulfonate.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and crystallite size.

Studies utilizing XRD have indicated that Calcium Dodecylbenzenesulfonate, particularly when formed as a precipitate, is largely amorphous. mdpi.com Research on the interaction of sodium dodecylbenzene sulfonate (SDBS) with Ca²⁺-montmorillonite showed no significant intercalation of the surfactant into the clay layers, as observed by XRD analysis. nih.gov This finding suggests that the interaction is primarily due to the precipitation of calcium dodecylbenzenesulfonate on the exterior of the montmorillonite (B579905). nih.gov

The lyotropic phase behavior of dodecylbenzenesulfonates is significantly influenced by the counterion. acs.org For Calcium Dodecylbenzenesulfonate in water, XRD is instrumental in characterizing the resulting phases. acs.org These systems are known to form large areas of lamellar phases. acs.org The appearance and properties of these lamellar phases, such as swelling behavior and the formation of lamellar units, can be elucidated through XRD studies. acs.org In some instances, precipitates of calcium alkylbenzene sulfonates have been found to be largely amorphous, similar to the poorly crystalline sodium salt. mdpi.com

The addition of Ca²⁺ ions to sodium linear alkylbenzene sulfonate (NaLAS) solutions results in the formation of Ca(LAS)₂, which has been confirmed by energy-dispersive X-ray (EDX) spectroscopy showing a full exchange of Na⁺ for Ca²⁺ in the solid precipitate. mdpi.com The resulting precipitates are generally amorphous, as shown by their X-ray diffractograms. mdpi.com

Supramolecular Chemistry and Self Assembly of Calcium Dodecylbenzenesulfonate Systems

Micellization Behavior of Calcium Dodecylbenzenesulfonate

The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. For Calcium Dodecylbenzenesulfonate, this process is characterized by a critical micelle concentration (CMC), a specific concentration above which individual surfactant molecules (monomers) aggregate to form micelles.

Critical Micelle Concentration (CMC) Determinations

The critical micelle concentration (CMC) is a fundamental parameter that quantifies the concentration of a surfactant required for the onset of micelle formation. For dodecylbenzenesulfonate systems, the CMC is influenced by several factors, including the nature of the counterion. In the absence of additional electrolytes, the CMC for sodium dodecylbenzenesulfonate is approximately 10⁻³ kmol/m³. onepetro.org The presence of salts, particularly those with divalent cations like calcium, significantly lowers the CMC. mdpi.comresearchgate.net For instance, studies on sodium linear alkylbenzene sulfonate (NaLAS) in the presence of calcium chloride (CaCl₂) have shown a marked decrease in the CMC as the concentration of Ca²⁺ ions increases. mdpi.comresearchgate.net

The ability of salts to lower the CMC of sodium dodecylbenzenesulfonate (SDBS) solutions has been observed to follow the order Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > Li⁺. mdpi.com This trend is attributed to the "salting-out" effect, where the addition of electrolytes reduces the electrostatic repulsion between the negatively charged sulfonate headgroups, thereby promoting their aggregation at lower concentrations. mdpi.comresearchgate.net

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS) in the Presence of Various Salts

| Salt | Concentration (M) | CMC of SDBS (mM) |

|---|---|---|

| None | - | ~2.9 |

| NaCl | 0.001 - 0.1 | Lowered |

| KCl | 0.001 - 0.1 | Lowered |

| LiCl | 0.001 - 0.1 | Lowered |

| CaCl₂ | 0.001 - 0.1 | Significantly Lowered |

| MgCl₂ | 0.001 - 0.1 | Significantly Lowered |

This table is generated based on qualitative findings from the provided text. mdpi.comresearchgate.netmdpi.com

Micellar Aggregation Number Analysis

The micellar aggregation number refers to the average number of surfactant molecules that associate to form a single micelle. This parameter is influenced by factors such as the presence of electrolytes. The addition of salts to ionic surfactant solutions generally leads to an increase in the micelle size and aggregation number. researchgate.net This is because the cations from the salt shield the electrostatic repulsion between the anionic headgroups of the surfactant molecules, allowing for a more compact arrangement and the incorporation of more monomers into the micelle. researchgate.net For sodium dodecylbenzenesulfonate (SDBS), the addition of salts like NaCl and MgCl₂ has been shown to drastically increase the hydrodynamic diameter of the micelles, indicating a growth in micelle size. researchgate.net

Factors Influencing Micelle Formation in Aqueous Solutions

Several factors can influence the formation of micelles in aqueous solutions of dodecylbenzenesulfonate. These include:

Presence of Electrolytes: The addition of salts, especially those containing multivalent cations like Ca²⁺, significantly promotes micellization by reducing the electrostatic repulsion between the surfactant headgroups. mdpi.comresearchgate.net This leads to a lower CMC. mdpi.comresearchgate.net The effectiveness of cations in promoting micellization generally follows a reverse Hofmeister series, with Ca²⁺ being more effective than Na⁺. mdpi.com

Temperature: Temperature can affect the thermodynamics of micellization. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.

Surfactant Structure: The length and branching of the alkyl chain of the dodecylbenzenesulfonate molecule can impact its hydrophobic interactions and, consequently, its CMC and micellar structure. Linear alkylbenzene sulfonates are noted for their low CMC due to their long aliphatic chain. mdpi.com

Solvent Composition: The presence of organic solvents can alter the polarity of the medium and affect the hydrophobic interactions that drive micelle formation.

Impact of Calcium Ions on Surfactant Self-Assembly

Ca²⁺ Counterion Binding to Sulfonate Headgroups

Calcium ions exhibit a strong interaction with the sulfonate headgroups of dodecylbenzenesulfonate molecules. acs.orgnih.govsci-hub.se This binding is stronger than that of monovalent cations like Na⁺. sci-hub.se Molecular dynamics simulations have revealed that the preference of Ca²⁺ for linear alkylbenzene sulfonate (LAS) molecules is due to a strong specific attraction with the sulfonate headgroup, in addition to the electrostatic attraction. sci-hub.se This interaction involves a significant reduction in the hydration shells of both the calcium cation and the sulfonate group, allowing for their direct coupling. sci-hub.se This strong binding neutralizes the negative charge of the headgroups more effectively, reducing electrostatic repulsion and facilitating the aggregation of surfactant molecules. researchgate.netresearchgate.net

Influence on Micellar Aggregation and Ionization

The strong binding of Ca²⁺ ions to the sulfonate headgroups significantly influences micellar aggregation and the degree of micellar ionization. The neutralization of the headgroup charges by Ca²⁺ promotes the formation of larger and more complex micellar structures. acs.orgnih.gov In mixtures of rhamnolipids and sodium dodecylbenzenesulfonate (LAS), the addition of Ca²⁺ promotes the formation of more planar structures. acs.orgnih.gov

Table 2: Summary of the Effects of Calcium Ions on Dodecylbenzenesulfonate Self-Assembly

| Parameter | Effect of Ca²⁺ Addition |

|---|---|

| Critical Micelle Concentration (CMC) | Decreases significantly mdpi.comresearchgate.net |

| Micellar Aggregation Number | Increases researchgate.net |

| Micelle Shape | Promotes formation of more planar or compact structures acs.orgnih.govnih.gov |

| Degree of Micellar Ionization | Decreases acs.orgnih.gov |

This table synthesizes findings from multiple research sources.

Promotion of Higher-Order Structures by Calcium Ions

The presence of divalent calcium ions (Ca²⁺) in dodecylbenzenesulfonate solutions plays a crucial role in promoting the formation of more complex, higher-order supramolecular structures. The strong interaction between the calcium cations and the sulfonate headgroups of the dodecylbenzenesulfonate molecules significantly alters the self-assembly behavior compared to systems with monovalent cations like sodium. researchgate.net This interaction neutralizes the headgroup charge, reduces electrostatic repulsion, and modifies the surfactant packing parameter, thereby favoring the formation of aggregates with lower curvature.

Formation of Planar Aggregates

The addition of calcium ions to dodecylbenzenesulfonate solutions is a key factor in the transition from spherical or globular micelles to more extended, planar aggregates. researchgate.netnih.govacs.org This phenomenon is driven by the strong binding of Ca²⁺ to the anionic surfactant, which effectively shields the electrostatic repulsion between the headgroups. researchgate.net This allows the surfactant molecules to pack more closely together, favoring a geometry that leads to flatter structures.

In mixed surfactant systems, such as those containing dodecylbenzenesulfonate and the biosurfactant rhamnolipid (specifically mono-rhamnose, R1), the presence of Ca²⁺ induces a notable structural change. researchgate.netnih.govacs.org Even at low surfactant concentrations where mixed globular micelles would typically dominate, the addition of calcium promotes a transition to planar structures. researchgate.netnih.govacs.org This effect has also been noted in systems where the symmetric isomer of linear alkylbenzene sulfonate (LAS) is the predominant component, leading to the formation of planar aggregates like multilamellar vesicles. researchgate.net

Multilamellar Vesicle Formation

Multilamellar vesicles (MLVs) are one of the specific types of higher-order structures whose formation is promoted by calcium ions in dodecylbenzenesulfonate systems. researchgate.net MLVs are onion-like structures composed of multiple concentric lipid bilayers. The formation of these vesicles from a lamellar phase is often induced by shear, but the presence of electrolytes like calcium chloride is a critical factor. researchgate.net

In aqueous solutions of linear alkylbenzene sulfonate (LAS), which can exist as a lamellar liquid crystalline material, the addition of electrolytes can induce the formation of MLVs. researchgate.net Studies have shown that calcium ions can facilitate the aggregation and fusion of vesicles. nih.gov For instance, in certain anionic vesicle systems, a minimum Ca²⁺ concentration can trigger these interactions, leading to the formation of larger, aggregated structures. nih.gov The stability and formation of these multilamellar structures can, however, be influenced by other components in the system, such as cholesterol, which can increase membrane rigidity and make vesicles less prone to fusion. nih.gov The ability of Ca²⁺ to bridge and compact the surfactant layers is fundamental to the construction of these complex, layered assemblies. researchgate.net

Spatial Segregation of Components within Mixed Micelles

In mixed surfactant systems, calcium ions can induce not only changes in aggregate shape but also in the internal organization of the components within the micelles. Specifically, in mixtures of dodecylbenzenesulfonate (LAS) and di-rhamnose (R2) rhamnolipids, the addition of Ca²⁺ leads to a phenomenon known as spatial segregation. researchgate.netnih.govacs.org

This effect arises from the differing interactions of the calcium ion with the two types of surfactants. The binding of Ca²⁺ to the dodecylbenzenesulfonate headgroup is significantly stronger than its binding to the rhamnolipid. researchgate.netnih.gov This disparity in binding affinity, coupled with the different preferred curvatures of the two surfactants, results in a complex evolution of micellar aggregation. researchgate.netacs.org The outcome is the formation of mixed micelles where the two surfactant components are not randomly mixed but are instead segregated into distinct domains within the same aggregate. researchgate.netnih.govacs.org This demonstrates the nuanced control that counterions can exert on the morphology and internal structure of mixed surfactant assemblies.

Mixed Surfactant Systems Involving Calcium Dodecylbenzenesulfonate

Calcium dodecylbenzenesulfonate is frequently used in combination with other types of surfactants to create formulations with enhanced properties. The interactions within these mixed systems lead to synergistic effects that are crucial for various industrial applications, from agricultural emulsions to cleaning products.

Interactions with Biosurfactants (e.g., Rhamnolipids)

The blending of calcium dodecylbenzenesulfonate (or its sodium salt, LAS, in the presence of Ca²⁺) with rhamnolipids, a class of biosurfactants, has been a subject of detailed study. These mixtures exhibit improved tolerance to calcium ions, a significant advantage in hard water applications. researchgate.netacs.org Rhamnolipids themselves are relatively tolerant to calcium due to their predominantly non-ionic character, especially at high pH. researchgate.netnih.govacs.org

Studies using small-angle neutron scattering (SANS) and neutron reflectometry have elucidated the nature of these interactions. researchgate.netnih.gov Key findings include:

Structural Transitions : As mentioned previously, Ca²⁺ promotes the formation of planar structures in mono-rhamnose (R1)/LAS mixtures. nih.govacs.org

Spatial Segregation : In di-rhamnose (R2)/LAS mixtures, the stronger binding of Ca²⁺ to LAS leads to spatial segregation of the components within the micelles. researchgate.netnih.govacs.org

Surface Adsorption : In R2/LAS mixtures, the addition of Ca²⁺ can result in increased adsorption at the air-water interface, with the surface becoming slightly richer in the R2 component. researchgate.netnih.govacs.org

The interaction behavior can vary, with some rhamnolipid-dodecylbenzenesulfonate mixtures showing ideal mixing behavior while others show deviations from ideality, highlighting the complexity of these systems. mdpi.com

| Mixed System | Effect of Ca²⁺ Addition | Primary Research Finding | Reference |

|---|---|---|---|

| Mono-rhamnose (R1) / LAS | Promotes formation of planar structures | Shift from globular to planar aggregates even at low surfactant concentrations. | researchgate.net, nih.gov, acs.org |

| Di-rhamnose (R2) / LAS | Induces spatial segregation within micelles | Complex evolution in micellar aggregation due to differential Ca²⁺ binding. | researchgate.net, nih.gov, acs.org |

| Rhamnolipid / LAS Blends | Improves calcium tolerance | Rhamnolipids help to mitigate the precipitation of the anionic surfactant in the presence of Ca²⁺. | researchgate.net, acs.org |

Blending with Non-ionic Surfactants (e.g., Nonylphenol Ethoxylates)

Calcium dodecylbenzenesulfonate is commonly blended with non-ionic surfactants, such as nonylphenol ethoxylates, to formulate stable emulsions, particularly for agricultural pesticides. ataman-chemicals.comtandfonline.comtandfonline.com In these emulsifiable concentrates (EC), the calcium dodecylbenzenesulfonate acts as the anionic emulsifier, while the nonylphenol ethoxylate serves as the non-ionic component. ataman-chemicals.comresearchgate.net

The stability of these emulsions is closely related to the formation of mixed micelles and the hydrophilic-lipophilic balance (HLB) of the surfactant blend. tandfonline.comresearchgate.net Research has shown that the combination of these anionic and non-ionic surfactants is highly effective for creating spontaneous and stable emulsions. ataman-chemicals.comtandfonline.comtandfonline.com The nonylphenol ethoxylates used can have varying numbers of ethylene (B1197577) oxide units, which allows for the fine-tuning of the HLB value of the final formulation to match the specific pesticide and solvent system. tandfonline.comtandfonline.com

| Component A (Anionic) | Component B (Non-ionic) | Application | Key Finding | Reference |

|---|---|---|---|---|

| Calcium Dodecylbenzenesulfonate | Nonylphenol Ethoxylates | Pesticide Emulsions | Mixed micelle formation correlates with emulsion stability. The blend allows for the creation of spontaneous and stable emulsions. | ataman-chemicals.com, tandfonline.com, tandfonline.com |

Phase Behavior and Mixed Micelle Formation

The chemical compound identified by EINECS number 274-314-3 is Calcium Dodecylbenzenesulfonate. This anionic surfactant, consisting of a calcium cation and two dodecylbenzenesulfonate anions, exhibits complex supramolecular behavior in solution, characterized by self-assembly into various structures, pronounced phase transitions, and the formation of mixed micelles with other surfactants.

The lyotropic phase behavior of dodecylbenzenesulfonates (DoBS) is significantly influenced by the nature of the counterion and the concentration in water. researchgate.netacs.org For Calcium Dodecylbenzenesulfonate, Ca(DoBS)₂, the divalent nature of the calcium ion plays a crucial role in its self-assembly, leading to distinct phase characteristics compared to its monovalent counterparts like Sodium Dodecylbenzenesulfonate (NaDBS).

Research into the Ca(DoBS)₂/water system has revealed that it predominantly forms lamellar phases over large concentration ranges. researchgate.netacs.org A lamellar phase (Lα) is characterized by surfactant molecules arranging themselves into bilayer sheets separated by layers of the solvent, in this case, water. wikipedia.org Unlike some monovalent dodecylbenzenesulfonates which may exhibit hexagonal or micellar phases, the Ca(DoBS)₂ system shows a strong propensity for these layered structures. The phase behavior of the Ca(DoBS)₂/water system appears to be less sensitive to temperature changes compared to its alkali metal counterparts. acs.org

The table below summarizes the observed phases for the Calcium Dodecylbenzenesulfonate/water system at ambient temperature, as characterized by methods such as light microscopy, X-ray diffraction, and freeze-fracture electron microscopy.

| Concentration of Ca(DoBS)₂ (wt %) | Phase | Description |

| Low Concentrations | Isotropic Solution (L₁) | Surfactant exists as monomers and potentially small micelles dispersed in water. |

| Intermediate to High Concentrations | Lamellar Phase (Lα) | Surfactant molecules self-assemble into extended bilayer structures separated by water layers. |

| Very High Concentrations | Crystalline/Solid Phase | At very high surfactant concentrations, a solid or crystalline phase of Ca(DoBS)₂ is present. |

This table is based on descriptive findings from scientific literature. researchgate.netacs.org The exact concentration boundaries can be influenced by the specific isomeric composition of the dodecylbenzene (B1670861) chain.

The formation of mixed micelles is a key aspect of the application of Calcium Dodecylbenzenesulfonate, particularly in formulations like pesticide emulsifiable concentrates. jst.go.jp It is often blended with non-ionic surfactants, such as nonylphenol ethoxylates, to enhance the stability of emulsions. jst.go.jp The mixing of an anionic surfactant like Calcium Dodecylbenzenesulfonate with a non-ionic surfactant can lead to synergistic interactions, resulting in mixed micelles with properties that are more favorable for specific applications than those of the individual surfactants.

The interaction between anionic and non-ionic surfactants in forming mixed micelles can be quantified using theoretical frameworks like the regular solution theory, which employs an interaction parameter (β) to describe the nature and strength of the interaction. mdpi.com A negative value for this parameter typically signifies a synergistic interaction, meaning the mixture is more favorable for micellization than the individual components. mdpi.com

The following table illustrates the expected trends in a mixed micellar system of Calcium Dodecylbenzenesulfonate (Anionic) and a non-ionic surfactant (e.g., a nonylphenol ethoxylate), based on research on analogous systems.

| Mole Fraction of Non-ionic Surfactant | Expected Critical Micelle Concentration (CMC) | Micellar Composition (Mole Fraction of Anionic Surfactant in Micelle) | Interaction Parameter (β) |

| 0.0 | CMC of pure Anionic Surfactant | 1.0 | N/A |

| 0.2 | Lower than ideal mixture | > 0.8 | Negative |

| 0.5 | Significantly Lower than ideal mixture | ~ 0.5 | Negative |

| 0.8 | Lower than ideal mixture | < 0.2 | Negative |

| 1.0 | CMC of pure Non-ionic Surfactant | 0.0 | N/A |